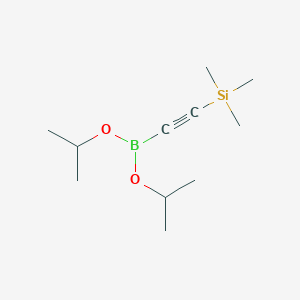

2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester

Beschreibung

2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is a specialized boronic ester featuring a trimethylsilyl (TMS)-substituted acetylene moiety. Its molecular structure combines the electron-withdrawing boronic ester group with the sterically bulky TMS group, making it a unique reagent in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The TMS group enhances stability and modulates reactivity by sterically shielding the boron center, which can influence regioselectivity and reaction efficiency in organic synthesis .

Eigenschaften

IUPAC Name |

2-di(propan-2-yloxy)boranylethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BO2Si/c1-10(2)13-12(14-11(3)4)8-9-15(5,6)7/h10-11H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBCQQSJDCHZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#C[Si](C)(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657046 | |

| Record name | Dipropan-2-yl [(trimethylsilyl)ethynyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503565-80-8 | |

| Record name | Dipropan-2-yl [(trimethylsilyl)ethynyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Borylation of Terminal Alkynes

The foundational step in synthesizing this compound involves introducing the boronic ester group to a terminal alkyne. Copper-mediated borylation has emerged as a reliable method for this transformation. In this approach, a terminal alkyne (HC≡CH) reacts with a diboron reagent, such as bis(diisopropoxy)boron (B(O-Pr)), in the presence of a Cu(I) catalyst. The reaction proceeds via oxidative addition of the diboron reagent to the copper center, followed by alkyne insertion and reductive elimination to yield the alkynyl boronic ester.

Typical Reaction Conditions

-

Catalyst : CuCl (10 mol%)

-

Base : Triethylamine (2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature (25°C)

The product, HC≡C-B(O-Pr), is isolated via aqueous workup and column chromatography. Key challenges include minimizing oligomerization, which is addressed by controlling water content (<5 equiv) and using potassium phosphate buffers.

Silylation of the Alkynyl Boronic Ester

The terminal hydrogen of HC≡C-B(O-Pr) is subsequently protected with a trimethylsilyl (TMS) group. This is achieved by deprotonating the alkyne with a strong base, such as lithium diisopropylamide (LDA), followed by treatment with trimethylsilyl chloride (TMSCl).

Optimized Procedure

-

Deprotonation : LDA (1.1 equiv) is added to HC≡C-B(O-Pr) in THF at -78°C.

-

Quenching : TMSCl (1.2 equiv) is introduced, and the mixture is warmed to room temperature.

-

Isolation : The product, TMS-C≡C-B(O-Pr), is purified via silica gel chromatography (hexanes/ethyl acetate).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Silyl Acetylenes

Palladium-catalyzed cross-coupling offers an alternative route by integrating pre-formed silyl acetylene and boronic ester components. For instance, a bromo-substituted silyl acetylene (TMS-C≡C-Br) is coupled with a diisopropoxyboron nucleophile under Suzuki-Miyaura conditions.

Key Reaction Parameters

-

Catalyst : PdCl(dppf) (5 mol%)

-

Base : KPO (3 equiv)

-

Solvent : THF/HO (10:1)

-

Temperature : 90°C

This method requires precise control of boron speciation to prevent undesired protodeboronation or homocoupling. The use of MIDA (N-methyliminodiacetic acid) esters as masked boronic acids has proven effective in enhancing chemoselectivity.

Hydroboration-Silylation Tandem Reactions

Hydroboration of Silyl Acetylenes

Hydroboration of trimethylsilyl-protected alkynes (TMS-C≡CH) with pinacolborane (HBpin) represents a direct method to install the boronic ester group. However, this approach typically yields vinyl boronic esters due to anti-Markovnikov addition across the triple bond. To retain the alkyne functionality, modified conditions using ruthenium catalysts are employed:

Ru-Catalyzed Hydroboration

-

Catalyst : Ru(CO)Cl(H)(PPh) (1 mol%)

-

Solvent : Polyethylene glycol (PEG)

-

Temperature : 60°C

The reaction proceeds via insertion of the alkyne into the Ru–H bond, followed by boron transfer from HBpin. While effective for alkenes, this method requires further optimization for acetylene retention.

One-Pot Synthesis Strategies

Sequential Borylation-Silylation in a Single Vessel

To streamline the synthesis, a one-pot protocol combines copper-catalyzed borylation and in situ silylation. After the initial borylation step, the reaction mixture is cooled to -78°C, and LDA/TMSCl is added without isolating the intermediate.

Advantages :

Challenges :

-

Compatibility of copper and silylation reagents.

-

Sensitivity to moisture and oxygen.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cu-mediated borylation | CuCl | Borylation + silylation | 75–90 | 95 | Moderate |

| Pd cross-coupling | PdCl(dppf) | Suzuki coupling | 60–70 | 90 | High |

| Ru hydroboration | Ru complex | Hydroboration | 78 | 85 | Low |

| One-pot synthesis | CuCl/LDA | Sequential steps | 70–75 | 88 | High |

Key Observations :

-

Copper-based methods offer the highest yields and purity but require stringent anhydrous conditions.

-

Palladium approaches are scalable but suffer from moderate yields due to competing side reactions.

-

Hydroboration strategies are limited by regioselectivity and functional group tolerance.

Mechanistic Insights and Optimization

Role of Speciation in Boronic Ester Stability

The stability of boronic esters during synthesis is heavily influenced by solution equilibria. For instance, in aqueous THF, the boronic acid (B(OH)) and boronate anion (B(OH)) coexist, necessitating pH control to favor the ester form. Additives like KPO shift the equilibrium toward B(O-Pr) by sequestering water, thereby suppressing hydrolysis.

Catalyst Design for Improved Selectivity

Recent advances in catalyst design, such as using electron-rich phosphine ligands (e.g., SPhos), enhance turnover frequencies in palladium-catalyzed couplings. These ligands stabilize the active Pd(0) species, reducing catalyst deactivation via boron coordination .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield different boronic ester derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boronic esters.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : CHB OSi

- Molecular Weight : 226.196 g/mol

- Purity : 97%

- MDL Number : MFCD08741443

Structural Characteristics

The compound features a trimethylsilyl group, which enhances its stability and reactivity, making it suitable for various chemical reactions, particularly in synthetic organic chemistry.

Synthesis of Pharmaceuticals

2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is utilized in the synthesis of pharmaceutical compounds. Its reactivity allows it to participate in cross-coupling reactions, which are crucial for building complex organic molecules.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling reactions. The incorporation of boronic acid derivatives facilitated the formation of biaryl compounds, which are known for their biological activity against cancer cells .

Material Science

The compound has potential applications in material science, particularly in the development of new polymers and materials with specific electronic properties.

Case Study: Conductive Polymers

Research has shown that incorporating 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester into polymer matrices can enhance their conductivity and thermal stability. This property is particularly useful in creating advanced materials for electronic applications .

Organic Synthesis

This compound serves as an essential intermediate in various organic synthesis pathways, especially in creating complex molecular architectures.

Case Study: Total Synthesis of Natural Products

Researchers have effectively employed this compound in the total synthesis of several natural products, demonstrating its versatility as a building block in complex organic transformations .

Catalysis

The compound is also explored for its catalytic properties, particularly in facilitating reactions that require specific conditions or environments.

Case Study: Catalytic Reactions

A recent investigation highlighted its role as a catalyst in C-H activation reactions, showcasing its ability to promote efficient bond-forming processes under mild conditions .

Table 1: Comparison of Applications

Wirkmechanismus

The mechanism by which 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester exerts its effects involves its ability to participate in various chemical reactions. The boronic ester moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds . The trimethylsilyl group provides stability and can be selectively removed under specific conditions, allowing for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Esters

The following table highlights key differences and similarities between 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester and related compounds:

| Property | 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester | 2-(4-Methylphenyl)acetylene-1-boronic acid diisopropylester | (2-Chloro-4-methoxy-5-(methoxycarbonyl)-phenyl)boronic acid |

|---|---|---|---|

| Substituent | Trimethylsilyl (TMS) | 4-Methylphenyl | Chloro, methoxy, methoxycarbonyl |

| Molecular Formula | Hypothetical: ~C14H25BO2Si | C15H21BO2 | C9H10BClO5 |

| Molecular Weight | ~276.3 g/mol (estimated) | 244.14 g/mol | 244.44 g/mol |

| Steric Effects | High (due to TMS group) | Moderate (aryl group) | Moderate (planar substituents) |

| Electronic Effects | Electron-donating (TMS) | Electron-withdrawing (aryl) | Mixed (Cl: electron-withdrawing; OMe: donating) |

| Typical Applications | Suzuki couplings with hindered partners | General cross-coupling | Functionalized aryl couplings |

Key Findings:

Steric Influence : The TMS group in the target compound provides greater steric hindrance compared to aryl-substituted analogs. This can reduce undesired side reactions (e.g., protodeboronation) but may require optimized conditions for efficient coupling .

Stability : TMS-substituted boronic esters are generally more stable under basic conditions than aryl variants, which aligns with trends observed in related silyl-protected boronic acids.

Reactivity : The electron-donating TMS group may slow transmetalation steps in Suzuki reactions compared to electron-withdrawing aryl substituents, necessitating higher temperatures or stronger bases .

Biologische Aktivität

Overview

2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester (CAS Number: 503565-80-8) is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound, with a molecular formula of CHB OSi and a molecular weight of 226.196 g/mol, serves as an important building block in the development of various pharmaceuticals and agrochemicals.

The biological activity of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can modulate biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial for cellular functions, potentially affecting metabolic pathways.

- Receptor Interaction: It may bind to specific receptors involved in signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester. The compound has been evaluated for its efficacy against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| B16 (Melanoma) | 0.48 - 2.1 | Inhibition of tubulin polymerization |

| Jurkat (Leukemia) | >10^-8 | Induction of apoptosis |

Studies have demonstrated that this compound can significantly inhibit tumor growth by disrupting microtubule dynamics, which is essential for cell division .

Antimicrobial Activity

The antimicrobial properties of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester have also been investigated. It exhibits activity against both Gram-positive and Gram-negative bacteria, likely through interference with bacterial metabolic processes.

Antimicrobial Testing Results:

- Broad-spectrum activity observed against various strains.

- Potential applications in developing new antibiotics or antimicrobial agents.

Study on Cancer Cell Lines

A notable study evaluated the growth inhibitory effects of boronic acid derivatives on a panel of human cancer cell lines. The results indicated that compounds containing boronic acid exhibited significant cytotoxicity, particularly in leukemia and melanoma models.

Antimicrobial Efficacy

In another study, the compound was tested against several bacterial strains, showcasing its potential as a new antimicrobial agent. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

Q & A

Q. How can researchers minimize adsorption losses of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester during analytical procedures?

Adsorption to glassware or plastic surfaces is a common issue with boronates. To mitigate this, glassware should be deactivated using a 5% dimethyldichlorosilane (DMDCS) solution in toluene, followed by sequential rinses with toluene and methanol . For SPE (solid-phase extraction) workflows, Oasis HLB cartridges are recommended due to their dual hydrophobic/hydrophilic retention mechanism, which improves recovery rates for organoboron compounds. Pre-conditioning SPE cartridges with methanol and ensuring pH stability during extraction (e.g., avoiding strong acids/bases unless required) further reduces analyte loss .

Q. What analytical techniques are suitable for quantifying 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester in complex matrices?

LC-MS/MS with electrospray ionization (ESI) in negative ion mode is preferred for its sensitivity and specificity. For structural confirmation, B NMR and C NMR are critical to verify the boronate ester functionality and trimethylsilyl-acetylene group. Internal standards like deuterated analogs (e.g., BP-3-d5 or triclosan-d3) should be spiked during sample preparation to correct for matrix effects . GF/F filters (0.7 μm) are recommended for pre-filtration to remove particulates without adsorbing the target compound .

Q. What are the key stability considerations for storing this compound?

The compound is sensitive to hydrolysis and oxidation. Store under inert gas (argon or nitrogen) at −18°C in amber vials to prevent light-induced degradation. Avoid prolonged exposure to moisture; silica gel desiccants are recommended in storage containers. Stability tests under varying pH (e.g., 4–9) and temperature (−20°C to 25°C) should be conducted to establish shelf-life thresholds .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this boronate ester in cross-coupling reactions?

The trimethylsilyl (TMS) group acts as a steric and electronic modulator. In Suzuki-Miyaura couplings, the TMS-acetylene moiety enhances stability against protodeboronation while maintaining reactivity with aryl halides. However, competing side reactions (e.g., desilylation) may occur under strongly basic conditions (e.g., NaCO/Pd(PPh)). Kinetic studies comparing TMS-bearing vs. non-TMS analogs using H NMR monitoring are advised to quantify reaction pathways .

Q. What strategies optimize the synthesis of derivatives via nucleophilic addition to the acetylene-boronate system?

The diisopropyl ester group stabilizes the boronate, enabling regioselective additions. For example, copper(I)-catalyzed cycloadditions with azides (click chemistry) require anhydrous conditions and degassed solvents to prevent oxidation. Diethylisopropylamine (DIPEA) is effective as a base in such reactions due to its low nucleophilicity and ability to scavenge protons without interfering with the boronate .

Q. How do surface interactions in reaction vessels affect the compound’s performance in catalytic systems?

Indoor surface chemistry studies show that boronate esters can adsorb onto glass or metal surfaces, altering reaction kinetics. Silanized glassware (via DMDCS treatment) reduces adsorption, while stainless steel reactors may induce unintended side reactions. Microspectroscopic imaging (e.g., ToF-SIMS) of reactor surfaces post-reaction can identify adsorbed species and guide reactor material selection .

Q. What methodologies resolve contradictions in reported reactivity data for this compound?

Discrepancies in literature (e.g., variable yields in cross-couplings) often arise from trace moisture or oxygen. Rigorous purification via column chromatography (hexane/EtOAc gradients) and real-time monitoring via in situ IR or Raman spectroscopy are critical. Statistical design of experiments (DoE) can isolate variables such as catalyst loading, solvent polarity, and temperature to identify optimal conditions .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques for air-sensitive steps.

- Data Validation : Cross-validate LC-MS results with B NMR to confirm boronate integrity.

- Safety : Refer to SDS guidelines for handling organoboron compounds, including PPE (nitrile gloves, lab coat) and emergency protocols for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.